(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
CAS No.: 936727-81-0
Cat. No.: VC11991890
Molecular Formula: C17H28BrNO3SSi
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936727-81-0 |
|---|---|
| Molecular Formula | C17H28BrNO3SSi |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | [(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-13-15-7-6-12-19(15)23(20,21)16-10-8-14(18)9-11-16/h8-11,15H,6-7,12-13H2,1-5H3/t15-/m1/s1 |
| Standard InChI Key | YSPBUFSYDZGJDU-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
| SMILES | CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a pyrrolidine ring substituted at the 1-position with a 4-bromobenzenesulfonyl group and at the 2-position with a TBS-protected hydroxymethyl chain. The (R)-configuration at the pyrrolidine’s second carbon introduces chirality, which is critical for its interactions in asymmetric synthesis or biological systems.
Molecular Characteristics
Key structural attributes include:
-
Stereochemistry: The (R)-enantiomer is distinguished by its specific spatial arrangement, which influences its reactivity and binding affinities.
-
Functional Groups:
Table 1: Physicochemical Data
The compound’s solubility and stability are influenced by the hydrophobic TBS group and polar sulfonyl moiety, making it suitable for organic solvents like dichloromethane or tetrahydrofuran .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves multi-step strategies to introduce the sulfonyl and TBS-protected groups while preserving chirality. A plausible route includes:
-
Pyrrolidine Functionalization: Starting with (R)-pyrrolidin-2-ylmethanol, the hydroxymethyl group is protected with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions.
-
Sulfonylation: Reaction with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine yields the final product .
Table 2: Key Synthetic Intermediates
| Step | Reagent | Role |
|---|---|---|
| 1 | TBSCl, Imidazole | Hydroxymethyl Protection |
| 2 | 4-Bromobenzenesulfonyl Chloride | Sulfonyl Group Introduction |
The enantiomeric purity is ensured through chiral chromatography or asymmetric synthesis techniques, as demonstrated in related pyrrolidine derivatives .
Applications in Research
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing bioactive molecules. For example:
-
Proteolysis-Targeting Chimeras (PROTACs): Similar pyrrolidine sulfonamides are utilized in bifunctional compounds designed to degrade target proteins via the ubiquitin-proteasome system .
-
Antilipidemic Agents: Structural analogs with sulfonamide and silane groups have shown activity in modulating lipid biosynthesis .
Asymmetric Catalysis
The chiral pyrrolidine core is a scaffold for ligands in enantioselective catalysis, particularly in C–C bond-forming reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume